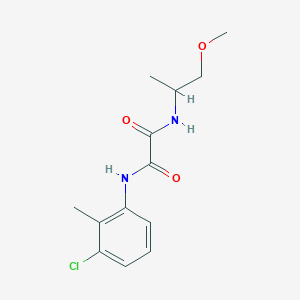
N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide, also known as XEN907, is a novel small molecule that has been recently synthesized. It belongs to the class of oxalamide compounds that have shown promising results in various scientific research applications.
Mechanism of Action
N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide blocks Kv7.2/7.3 channels by binding to a specific site on the channel protein. This binding prevents the channel from opening, which reduces the excitability of neurons. By reducing neuronal excitability, N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide has been shown to reduce seizures in animal models of epilepsy.
Biochemical and Physiological Effects
N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide has been shown to have several biochemical and physiological effects. It reduces the excitability of neurons, which reduces seizures in animal models of epilepsy. N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide has also been shown to reduce pain in animal models of neuropathic pain. Additionally, N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide has been shown to have anxiolytic effects, reducing anxiety in animal models.
Advantages and Limitations for Lab Experiments
N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide has several advantages for lab experiments. It is a potent and selective blocker of Kv7.2/7.3 channels, making it a useful tool for studying the role of these channels in neuronal excitability. N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide is also water-soluble, which makes it easy to administer to animals in experiments.
However, there are also limitations to using N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide in lab experiments. It has a short half-life in vivo, which means that it needs to be administered frequently to maintain therapeutic levels. Additionally, N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
Future Directions
There are several future directions for research on N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide. One direction is to investigate its potential as a treatment for epilepsy and other neurological disorders in humans. Another direction is to study its effects on other ion channels and receptors, which may expand its potential therapeutic applications. Additionally, further research is needed to fully understand the safety and efficacy of N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide in humans.
Conclusion
In conclusion, N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide, or N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide, is a novel small molecule that has shown promising results in various scientific research applications. Its synthesis method is simple and scalable, and it has been shown to be a potent and selective blocker of Kv7.2/7.3 channels. N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide has several advantages for lab experiments, but also has limitations that need to be addressed. Further research is needed to fully understand the potential therapeutic applications of N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide.
Synthesis Methods
The synthesis of N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide involves the reaction of 3-chloro-2-methylphenylamine with 2-(1-methoxypropan-2-yl)oxalyl chloride in the presence of a base. The reaction yields N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide as a white solid with a purity of over 99%. The synthesis method is simple and scalable, making it suitable for large-scale production.
Scientific Research Applications
N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide has shown promising results in various scientific research applications. It has been shown to be a potent and selective blocker of Kv7.2/7.3 channels, which are important regulators of neuronal excitability. N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide has been shown to reduce seizures in animal models of epilepsy and has potential as a treatment for epilepsy and other neurological disorders.
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-N'-(1-methoxypropan-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-8(7-19-3)15-12(17)13(18)16-11-6-4-5-10(14)9(11)2/h4-6,8H,7H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCRHZOESBPNGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NC(C)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2633138.png)

![7-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2633140.png)

![7-butyl-8-[(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/structure/B2633144.png)
![N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2633146.png)
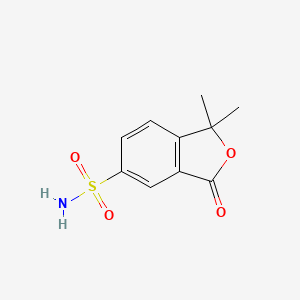
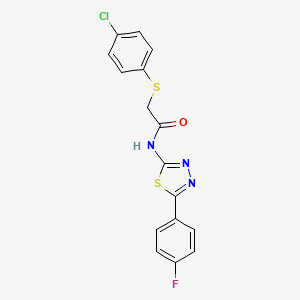

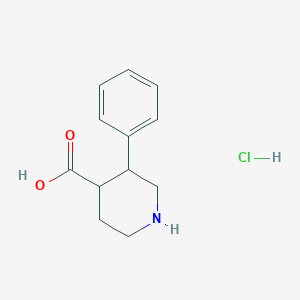
![(E)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2633153.png)
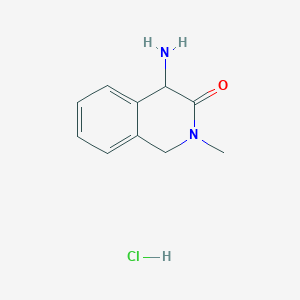
![N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]benzamide](/img/structure/B2633155.png)
![(2-ethoxyphenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2633159.png)